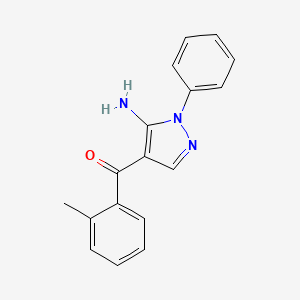

(5-Amino-1-phenyl-1H-pyrazol-4-YL)(O-tolyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5-Amino-1-phenyl-1H-pyrazol-4-YL)(O-tolyl)methanone is a heterocyclic compound with the molecular formula C17H15N3O It is a member of the pyrazole family, characterized by a pyrazole ring substituted with an amino group, a phenyl group, and an O-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-phenyl-1H-pyrazol-4-YL)(O-tolyl)methanone typically involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid with O-tolyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1-phenyl-1H-pyrazol-4-YL)(O-tolyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(5-Amino-1-phenyl-1H-pyrazol-4-YL)(O-tolyl)methanone has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Amino-1-phenyl-1H-pyrazol-4-YL)(O-tolyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by binding to its ligand-binding domain. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

- (5-Amino-1-phenyl-1H-pyrazol-4-YL)(phenyl)methanone

- (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone

- (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(phenyl)methanone

Uniqueness

(5-Amino-1-phenyl-1H-pyrazol-4-YL)(O-tolyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Q & A

Basic Questions

Q. What are the established synthetic routes for (5-Amino-1-phenyl-1H-pyrazol-4-YL)(O-tolyl)methanone, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves condensation of substituted pyrazole precursors with aryl ketones. For example, analogous compounds are synthesized via Vilsmeier–Haack reactions or by reacting aminopyrazoles with o-tolyl carbonyl derivatives under acidic conditions . Optimization strategies include:

- Temperature Control : Maintaining 60–80°C to balance reaction rate and side-product formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalyst Use : Lewis acids like ZnCl₂ improve electrophilic substitution efficiency .

- Yield Analysis : Monitor intermediates via TLC and adjust stoichiometry (e.g., 1.2:1 molar ratio of pyrazole to carbonyl reagent) to maximize product formation .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole ring and o-tolyl substituents. For example, aromatic protons in o-tolyl groups resonate at δ 7.2–7.5 ppm, while pyrazole NH₂ appears as a broad singlet near δ 5.8 ppm .

- FT-IR : Stretching frequencies at ~1650 cm⁻¹ (C=O) and ~3400 cm⁻¹ (N-H) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Q. How is preliminary biological activity screening conducted for this compound?

- Methodological Answer :

- In Vitro Assays :

- Antimicrobial Testing : Use broth microdilution (MIC values) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .

- Target Binding : Molecular docking studies (e.g., AutoDock Vina) predict interactions with enzymes like cyclooxygenase-2, guided by structural analogs .

Advanced Questions

Q. How do electronic effects of substituents influence the pyrazole ring’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : The nitro group (if present) deactivates the ring, directing electrophiles to the 4-position. Reduction to an amino group (NH₂) increases electron density, favoring Suzuki-Miyaura couplings at the 5-position .

- Steric Effects : o-Tolyl’s methyl group hinders para-substitution, requiring bulky ligands (e.g., SPhos) in palladium-catalyzed reactions .

- Kinetic Studies : Use DFT calculations (Gaussian 09) to model transition states and predict regioselectivity .

Q. How can contradictory data on biological activity between in vitro and in vivo studies be resolved?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability via ADMET predictions (e.g., SwissADME) and validate with in vivo PK studies in rodents .

- Metabolite Identification : LC-MS/MS detects phase I/II metabolites; inactive metabolites may explain reduced in vivo efficacy .

- Dose Optimization : Translate in vitro IC₅₀ to in vivo doses using allometric scaling (e.g., body surface area normalization) .

Q. What strategies address discrepancies in reported synthetic yields for derivatives of this compound?

- Methodological Answer :

- Reproducibility Protocols : Standardize reaction parameters (e.g., degassing solvents to prevent oxidation byproducts) .

- Byproduct Analysis : GC-MS identifies side products (e.g., dimerization via NH₂ groups); introduce protecting groups (Boc) to suppress competing reactions .

- Machine Learning : Train models (e.g., Random Forest) on reaction databases to predict optimal conditions for novel derivatives .

Q. How does X-ray crystallography contribute to confirming the structure and stereoelectronic properties of this compound?

- Methodological Answer :

- Crystal Growth : Slow evaporation from ethanol/ethyl acetate yields diffraction-quality crystals. Monitor via polarized light microscopy .

- Data Refinement : SHELXL refines bond lengths/angles; H-bonding networks (e.g., N-H···O=C) validate supramolecular packing .

- Electrostatic Potential Maps : Hirshfeld surface analysis (CrystalExplorer) reveals π-π stacking between pyrazole and o-tolyl groups, influencing reactivity .

Properties

CAS No. |

618091-04-6 |

|---|---|

Molecular Formula |

C17H15N3O |

Molecular Weight |

277.32 g/mol |

IUPAC Name |

(5-amino-1-phenylpyrazol-4-yl)-(2-methylphenyl)methanone |

InChI |

InChI=1S/C17H15N3O/c1-12-7-5-6-10-14(12)16(21)15-11-19-20(17(15)18)13-8-3-2-4-9-13/h2-11H,18H2,1H3 |

InChI Key |

SYUICTFALBBYSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=C(N(N=C2)C3=CC=CC=C3)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.